1,3-DIMETHYLTETRAMETHOXYDISILOXANE

Description

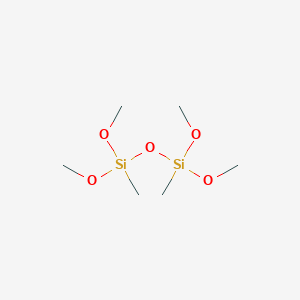

Structure

3D Structure

Properties

IUPAC Name |

[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVHPGDCFVOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(OC)O[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939483 | |

| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18186-97-5 | |

| Record name | Dimethyltetramethoxydisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18186-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1,3 Dimethyltetramethoxydisiloxane Reactivity and Transformations

Fundamental Reaction Pathways of Methoxy-Functionalized Disiloxanes

The reactivity of methoxy-functionalized disiloxanes like 1,3-dimethyltetramethoxydisiloxane is primarily dictated by the presence of silicon-oxygen bonds, both in the siloxane backbone (Si-O-Si) and in the methoxy (B1213986) substituents (Si-OCH₃). The fundamental reaction pathways predominantly involve hydrolysis and condensation reactions, which are the cornerstone of sol-gel chemistry and the formation of silicone polymers.

The hydrolysis of the methoxy groups is typically the initial step in the reaction cascade. This reaction is catalyzed by either acids or bases and involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a methoxy group and the formation of a silanol (B1196071) (Si-OH) group and methanol. The reactivity of methoxy groups is generally higher than that of ethoxy groups in similar compounds.

Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions. This can occur in two ways: either through the reaction of two silanol groups to form a new siloxane bond and a molecule of water, or through the reaction of a silanol group with a remaining methoxy group to form a siloxane bond and a molecule of methanol. These condensation reactions lead to the formation of larger polysiloxane structures. The interplay between hydrolysis and condensation rates, which is influenced by factors such as pH, water concentration, and solvent, determines the structure of the final product, whether it be linear, branched, or cross-linked polymers.

Role of Siloxane Bond Cleavage and Rearrangement

The Si-O-Si linkage in the backbone of this compound is not inert and can undergo cleavage and rearrangement reactions under specific conditions. These processes are crucial in understanding the dynamic nature of siloxane-based materials and their degradation pathways.

Theoretical and experimental studies on related disiloxanes have provided insights into the mechanism of siloxane bond cleavage. The cleavage of the Si-O-Si bond can be initiated by nucleophilic or electrophilic attack. In acidic conditions, the protonation of the siloxane oxygen atom makes the silicon centers more susceptible to nucleophilic attack by water or other nucleophiles. This process can lead to the scission of the disiloxane (B77578) into two smaller silanol-containing molecules. The energy barrier for this reaction is significantly lowered by the presence of an acid catalyst and can be further influenced by the solvent environment. researchgate.netscribd.com

The presence of neighboring functional groups can also influence the rate of Si-O bond cleavage. nih.gov For this compound, the methoxy groups themselves can potentially participate in intramolecular interactions that affect the reactivity of the siloxane bond. Rearrangement reactions can also occur, particularly at elevated temperatures or in the presence of catalysts, leading to a redistribution of siloxane bonds and the formation of a mixture of different oligosiloxanes.

Fragmentation Studies in Siloxane Chemistry

Upon electron impact ionization, the molecule would form a molecular ion [M]•+. This molecular ion is energetically unstable and will undergo fragmentation to produce a series of smaller, charged fragments. The fragmentation of siloxanes is characterized by the cleavage of Si-C and Si-O bonds.

For this compound, the following fragmentation pathways can be anticipated:

Loss of a methyl group: Cleavage of a Si-CH₃ bond would result in a prominent peak at m/z corresponding to [M - 15]⁺.

Loss of a methoxy group: Cleavage of a Si-OCH₃ bond would lead to a fragment ion at m/z corresponding to [M - 31]⁺.

Cleavage of the Si-O-Si bond: Scission of the siloxane backbone could lead to various fragment ions, depending on which part retains the positive charge.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to the formation of cyclic or other stable fragment ions.

The relative abundance of these fragment ions would depend on their stability. The interpretation of the full mass spectrum would provide valuable information about the structure and bonding within the this compound molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Neutral Loss |

| M-15 | [CH₃(OCH₃)₂Si-O-Si(OCH₃)₂]⁺ | •CH₃ |

| M-31 | [CH₃(OCH₃)Si-O-Si(OCH₃)₂(CH₃)]⁺ | •OCH₃ |

| M-47 | [CH₃(OCH₃)₂Si-O-Si(OCH₃)]⁺ | •CH₃, OCH₃ |

Catalytic Mechanisms Involving this compound Derived Species

While this compound is primarily known as a precursor for silicone materials, its reactive methoxy groups and siloxane backbone suggest potential applications in catalysis, either as a catalyst precursor or as a ligand for metal complexes. The hydrolysis and condensation of this molecule can lead to the formation of well-defined silica (B1680970) or polysiloxane supports, which can be functionalized with catalytically active sites.

Polysiloxanes have been utilized to influence the properties of catalytic systems. researchgate.net For instance, functionalized polysiloxanes can act as ligands that can stabilize metal catalyst particles and modify their activity and selectivity. researchgate.net Species derived from this compound, such as oligomeric siloxanols, could potentially coordinate to metal centers and participate in catalytic cycles.

Influence of Catalysts on Reaction Selectivity and Rate

The reactivity of this compound can be significantly influenced by the presence of catalysts. Lewis acids, for example, can coordinate to the oxygen atoms of the methoxy groups or the siloxane bridge, thereby activating the Si-O bonds towards nucleophilic attack. nih.govrsc.org This activation can enhance the rate of hydrolysis, condensation, and other substitution reactions at the silicon center.

The choice of catalyst can also dictate the selectivity of the reaction. For instance, in the context of polymerization reactions initiated by this disiloxane, different catalysts can lead to polymers with varying molecular weights, architectures (linear vs. branched), and functionalities. The steric and electronic properties of the catalyst can control the approach of reactants and influence the transition state of the reaction, thereby directing the outcome towards a specific product. In reactions where this compound-derived species act as part of a catalytic system, the nature of the active site will be paramount in determining selectivity. For example, the pore size and surface chemistry of a silica support derived from this precursor can influence the diffusion of reactants and products, leading to shape-selective catalysis.

Mechanistic Proposals in Catalysis (e.g., Epoxidation)

While there is no direct literature describing the use of this compound in epoxidation catalysis, its chemistry allows for speculation on plausible mechanistic roles. Silicon-based materials, particularly titanium-silicate catalysts, are well-known for their activity in the epoxidation of olefins using hydrogen peroxide as an oxidant. doria.fi

A plausible scenario involves the use of this compound as a precursor for the synthesis of a silica-based catalyst support. Through a controlled sol-gel process, a silica matrix with high surface area and controlled porosity could be generated. This support could then be functionalized with catalytically active metal centers, such as titanium, to create an epoxidation catalyst.

The mechanism of epoxidation on such a catalyst would likely follow a pathway similar to that proposed for other titanium-silicate systems. The active site, a titanium center incorporated into the silica framework, would first react with the oxidant (e.g., hydrogen peroxide) to form a highly reactive titanium-hydroperoxo species. This electrophilic species would then transfer an oxygen atom to the nucleophilic double bond of the olefin, forming the epoxide and regenerating the catalyst.

The role of the silica support derived from this compound would be to isolate and stabilize the active titanium sites, preventing their aggregation and deactivation. The properties of the support, such as its hydrophobicity and the presence of residual silanol groups, could also influence the local environment of the active sites and thereby affect the catalyst's activity and selectivity.

Advanced Analytical and Computational Methodologies in 1,3 Dimethyltetramethoxydisiloxane Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of 1,3-dimethyltetramethoxydisiloxane, providing detailed information about its molecular structure and the functional groups present. These techniques are crucial for both qualitative identification and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and for monitoring its chemical transformations in real-time. researchgate.netjhu.edumagritek.comnih.gov This non-invasive technique provides precise information about the atomic arrangement and the electronic environment of nuclei such as ¹H, ¹³C, and ²⁹Si.

In the structural elucidation of this compound, ¹H NMR provides information on the methyl and methoxy (B1213986) protons, while ¹³C NMR distinguishes between the different carbon environments. researchgate.netethernet.edu.etnih.gov Of particular importance is ²⁹Si NMR, which directly probes the silicon atoms at the core of the molecule, offering insights into the Si-O-Si backbone and the Si-O-C linkages. researchgate.net The chemical shifts and coupling constants observed in these spectra are unique structural fingerprints of the molecule.

Furthermore, NMR is a powerful technique for monitoring reactions involving this compound. jhu.edumagritek.com By acquiring spectra at regular intervals during a reaction, it is possible to track the consumption of reactants and the formation of products and intermediates. jhu.edumagritek.com This real-time analysis allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of transient species. magritek.combeilstein-journals.org For instance, the progress of polymerization or hydrolysis reactions involving the methoxy groups of this compound can be quantitatively followed by integrating the corresponding NMR signals over time. nih.gov

Table 1: Key NMR Spectroscopic Data for Structural Analysis

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 0.1 - 0.2 (Si-CH₃), 3.4 - 3.6 (O-CH₃) | Presence and environment of methyl and methoxy protons. |

| ¹³C | -2 - 2 (Si-CH₃), 50 - 52 (O-CH₃) | Carbon framework of the molecule. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. edinst.comyoutube.com Both methods probe the vibrational modes of molecules, but they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of light from vibrations that modulate the molecule's polarizability. edinst.com

For this compound, IR and Raman spectra exhibit characteristic bands corresponding to the various functional groups within the molecule. The prominent Si-O-Si asymmetric stretching vibration is typically observed in the IR spectrum, while the symmetric stretch is often more intense in the Raman spectrum. The Si-O-C and C-O stretching modes, as well as the various bending and rocking vibrations of the methyl and methoxy groups, can also be identified. nih.gov

These techniques are valuable for confirming the identity and purity of this compound and for studying its reactions. For example, during the hydrolysis and condensation of this compound to form polysiloxanes, the disappearance of the Si-O-CH₃ bands and the appearance of Si-O-Si and Si-OH bands can be monitored using IR and Raman spectroscopy. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Si-O-Si stretch | 1000 - 1100 | IR (strong), Raman (weaker) |

| Si-O-C stretch | 1080 - 1120 | IR, Raman |

| C-H stretch (methoxy) | 2940 - 2980 | IR, Raman |

| C-H stretch (methyl) | 2900 - 2960 | IR, Raman |

Diffraction Techniques for Structural and Phase Analysis

Diffraction techniques are essential for characterizing the solid-state structure of materials derived from this compound, providing information on both long-range crystalline order and short-range atomic arrangements.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is a primary technique for analyzing the structure of solid materials. omicsonline.org When X-rays interact with a crystalline solid, they are diffracted in specific directions, producing a unique diffraction pattern of sharp peaks. researchgate.net The positions and intensities of these peaks are directly related to the crystal lattice parameters and the arrangement of atoms within the unit cell. omicsonline.org This allows for the identification of crystalline phases and the determination of their structure. nih.govresearchgate.net

In the context of materials synthesized from this compound, such as silica (B1680970) or silicone resins, XRD can distinguish between crystalline and amorphous phases. researchgate.netmdpi.com Crystalline materials produce sharp diffraction peaks, whereas amorphous materials, which lack long-range order, generate broad, diffuse scattering halos. researchgate.netnasa.govnih.gov The presence and characteristics of these features in an XRD pattern provide information on the degree of crystallinity of the material. bibliotekanauki.pl For instance, the sol-gel process using this compound can lead to the formation of amorphous silica, which would be identified by a broad hump in the XRD pattern. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing structural features on the nanometer scale (typically 1-100 nm). It is particularly useful for characterizing the size, shape, and distribution of nanoparticles, pores, and other nanoscale heterogeneities in materials. The technique measures the elastic scattering of X-rays at very small angles.

For materials derived from this compound, SAXS can provide valuable insights into the nanoscale morphology. For example, in the formation of silica nanoparticles via the hydrolysis and condensation of this compound, SAXS can be used to determine the average particle size, size distribution, and specific surface area of the resulting nanoparticles. It can also be used to study the evolution of porous structures in silica gels and aerogels prepared from this precursor.

Pair Distribution Function (PDF) Analysis for Local Atomic Ordering

Pair Distribution Function (PDF) analysis, also known as total scattering analysis, is a technique that provides information about the local atomic structure of materials, regardless of whether they are crystalline or amorphous. malvernpanalytical.comcmich.eduyoutube.com It is derived from the Fourier transform of the total X-ray scattering pattern, including both the sharp Bragg peaks and the diffuse scattering. cmich.edu The resulting PDF, G(r), describes the probability of finding two atoms separated by a distance r. cmich.eduyoutube.com

This technique is particularly valuable for studying materials with limited structural coherence, such as amorphous materials, glasses, and nanocrystalline solids. malvernpanalytical.comku.dk For amorphous silica or silicone materials produced from this compound, PDF analysis can reveal details about the short-range order, such as Si-O and Si-Si bond distances and the distribution of Si-O-Si bond angles. youtube.com This information is crucial for understanding the structure-property relationships in these materials, as the local atomic arrangement governs their macroscopic properties. researchgate.net

Table 3: Comparison of Diffraction Techniques

| Technique | Information Obtained | Typical Applications for this compound Derivatives |

|---|---|---|

| XRD | Crystalline phases, lattice parameters, degree of crystallinity. omicsonline.orgresearchgate.netmdpi.com | Identification of crystalline silica polymorphs, assessing the amorphous nature of silicone resins. bibliotekanauki.plresearchgate.net |

| SAXS | Nanoparticle size and shape, pore size distribution, specific surface area. | Characterization of silica nanoparticles, analysis of porous silica gels. |

| PDF | Local atomic structure, bond distances, coordination numbers. malvernpanalytical.comcmich.eduyoutube.com | Determining the short-range order in amorphous silica and silicones. ku.dk |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silica |

| Silicone |

| Polysiloxanes |

| Si-O-Si |

| Si-O-C |

| Si-OH |

Chromatographic Separation and Identification Methodologies

The separation and identification of this compound, particularly within complex mixtures, rely on advanced chromatographic techniques. These methods are essential for quality control, reaction monitoring, and trace analysis.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

Research findings indicate that the analysis of siloxanes by GC can be challenging due to their ubiquitous nature, often appearing as "ghost peaks" from sources like inlet septa and column bleed. chromatographyonline.com Polydimethylsiloxane stationary phases, commonly used in GC columns, can depolymerize at high temperatures, yielding cyclic siloxanes which can interfere with analysis. chromatographyonline.com Therefore, careful selection of GC columns and inlet liners is crucial for sensitive and accurate analysis. For instance, specialized columns like the Agilent CP-Volamine have been shown to provide optimal peak shape and reproducibility for the analysis of amines, which, like some siloxanes, can be prone to adsorption on standard columns. nih.govresearchgate.net The use of inert liners, such as those with a Siltek® treatment, can further enhance sensitivity by minimizing analyte interaction with active sites in the inlet. researchgate.net

When coupled with a mass spectrometer (GC-MS), the separated components can be identified based on their mass spectra. nih.govnih.gov The mass spectrum of this compound would provide a unique fragmentation pattern, allowing for its unambiguous identification even in the presence of other volatile species. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolution and peak capacity, enabling the separation and identification of a greater number of volatile compounds. researchgate.netmdpi.com

Table 1: Illustrative GC Parameters for Volatile Siloxane Analysis This table presents a hypothetical set of parameters based on typical GC methods for volatile compounds.

| Parameter | Condition |

|---|---|

| GC System | Agilent 8890 GC or similar |

| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm or CP-Volamine |

| Inlet | Split/Splitless with deactivated liner |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C, hold 2 min, ramp at 10 °C/min to 300 °C, hold 5 min |

| Carrier Gas | Helium at 1 mL/min constant flow |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Complex Mixture Analysis

For less volatile derivatives of this compound or for its analysis in complex non-volatile matrices, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is the method of choice. researchgate.netsemanticscholar.org LC separates compounds in the liquid phase based on their interactions with a stationary phase packed in a column. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification.

LC-MS is particularly powerful for analyzing complex mixtures, as it can separate components with a wide range of polarities and molecular weights. researchgate.netnih.gov Modern LC-MS systems, often employing tandem mass spectrometry (MS/MS), provide high sensitivity and selectivity, allowing for the identification and quantification of trace components. nih.govchromatographyonline.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the analyte's properties. chromatographyonline.com For complex mixtures, different LC modes like reversed-phase or normal-phase chromatography can be employed for optimal separation. researchgate.net While direct LC-MS analysis of this compound is not extensively documented, the technique's versatility makes it highly suitable for studying its reactions and potential presence in formulations. nih.gov

Table 2: Representative LC-MS Parameters for Analysis of Siloxane-Containing Mixtures This table outlines a general set of parameters applicable to the LC-MS analysis of complex organic mixtures.

| Parameter | Condition |

|---|---|

| LC System | Agilent 1290 Infinity II or similar |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent 6545 Q-TOF or similar |

| Ion Source | Dual AJS ESI |

| Polarity | Positive and Negative |

| Mass Range | m/z 100-1000 |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the molecular properties and behavior of this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.orgmdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, DFT studies can elucidate its three-dimensional structure, bond lengths, and bond angles. The calculations can also predict its reactivity towards other chemical species by analyzing its molecular electrostatic potential and Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack. uchile.cl The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data. scirp.orgresearchgate.net Although specific DFT studies on this compound are not widely published, the methodology is extensively used to understand the mechanisms of reactions involving similar molecules, such as 1,3-dipolar cycloadditions. researchgate.netnih.gov

Table 3: Key Molecular Properties of this compound Obtainable from DFT Calculations This table lists theoretical properties that can be calculated using DFT to understand the molecule's characteristics.

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Relates to the molecule's polarity and intermolecular interactions. scirp.org |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyperconjugative interactions within the molecule. mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes such as conformational changes, diffusion, and phase transitions. nih.gov

For this compound, MD simulations could be employed to understand its behavior in the liquid state, its interaction with solvents, and its transport properties. nih.gov For example, simulations could model how the molecule diffuses through a medium or how it interacts with a surface. The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interatomic and intermolecular interactions. These simulations can be particularly useful for studying systems containing a large number of molecules, providing insights that are not easily accessible through experiments alone. nih.govnih.gov

Table 4: Potential Applications of MD Simulations in this compound Research This table highlights the dynamic processes and properties that can be investigated using MD simulations.

| Application | Information Gained |

|---|---|

| Liquid State Dynamics | Diffusion coefficients, radial distribution functions, and local structure. |

| Solvation Studies | Interaction energies with different solvents and solvation shell structure. |

| Interfacial Behavior | Adsorption and orientation at liquid-vapor or liquid-solid interfaces. |

| Conformational Analysis | Exploration of accessible conformations and the energy barriers between them. nih.gov |

| Transport Properties | Viscosity and thermal conductivity of the bulk liquid. |

Applications of 1,3 Dimethyltetramethoxydisiloxane in Advanced Materials Science and Engineering

Utilization in Sol-Gel Processing for Hybrid Material Synthesis

The sol-gel process is a low-temperature method for producing solid materials from small molecules. nih.gov It involves the conversion of monomers into a colloidal solution (sol) that subsequently gels to form an interconnected three-dimensional network. nih.gov 1,3-Dimethyltetramethoxydisiloxane is an important precursor in this process, particularly for creating organic-inorganic hybrid materials, also known as ORMOSILs (Organically Modified Silicates). mdpi.com Its difunctional nature allows it to act as a flexible linker or network modifier within a silica (B1680970) matrix.

The incorporation of this compound in sol-gel synthesis is a key strategy for creating porous materials with tailored properties. The presence of Si-CH₃ bonds introduces flexibility into the resulting silica network and helps control the condensation process, which in turn influences the final pore structure.

Control of Porosity and Surface Area: By co-condensing this compound with traditional tetra-functional silicon alkoxides like tetraethoxysilane (TEOS), it is possible to regulate the cross-linking density of the gel. This control is crucial for determining the final porosity, pore size, and specific surface area of the material. mdpi.com The introduction of organic groups can restrict the three-dimensional growth of the silica network, leading to materials with high surface areas, often exceeding 100 m²/g, and high porosity, sometimes greater than 90%. mdpi.comumn.edu

Templating Methods: The synthesis of these porous structures often employs templating methods, where a sacrificial agent, or "porogen," is used to create a network that is later removed to leave behind pores. umn.edu The flexibility imparted by the siloxane backbone of this compound can help maintain the structural integrity of the material during the removal of the template.

Nanoparticle Synthesis: In nanoparticle synthesis, this compound can function as a surface-modifying agent or a co-precursor. Its methyl groups can render the surface of silica nanoparticles hydrophobic, improving their dispersion in organic polymers and solvents for composite applications.

Below is a table summarizing typical properties of porous materials synthesized using organosilane precursors in sol-gel processes.

| Property | Typical Value Range | Significance |

| Specific Surface Area | 50 - 1000+ m²/g | High surface area is crucial for applications in catalysis, adsorption, and sensing. |

| Porosity | 70 - 99%+ | High porosity leads to low-density materials ideal for insulation and as lightweight supports. umn.edu |

| Pore Diameter | 2 - 50 nm (Mesoporous) | The pore size determines the selectivity of the material for molecular sieving and catalysis. mdpi.com |

This compound is utilized in sol-gel formulations to produce thin films and functional coatings with a combination of inorganic and organic properties. These coatings can be applied to various substrates to enhance their performance.

Hydrophobicity and Flexibility: The methyl groups attached to the silicon atoms provide a hydrophobic character to the coating surface. The Si-O-Si linkage in the precursor's backbone imparts flexibility to the final film, reducing the likelihood of cracking that can occur with purely inorganic coatings.

Hybrid Material Coatings: Sol-gel derived hybrid materials, known as "hybrimers," combine the durability and thermal stability of an inorganic glass with the flexibility of an organic polymer. sol-gel.net this compound can be a key component in creating the siloxane phase of these materials, which are used in optoelectronics and for protective layers. sol-gel.net

Low-Temperature Processing: The sol-gel method allows for the deposition of these functional films at or near room temperature, making it suitable for coating heat-sensitive substrates like plastics. nih.gov

Hybrid organic-inorganic materials are composites at the molecular level, where organic and inorganic components are linked by chemical bonds. researchgate.net this compound is an ideal precursor for forming the inorganic part of these networks.

Network Formation: During the sol-gel process, the methoxy (B1213986) groups of this compound hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These groups can then condense with other silanols (from another siloxane molecule or from a precursor like TEOS) to form a stable, cross-linked Si-O-Si network. umich.edu

Synergistic Properties: These hybrid networks possess a combination of properties from both their organic and inorganic constituents. The inorganic siloxane component provides thermal stability and hardness, while the organic groups (in this case, methyl groups) provide flexibility and hydrophobicity. sol-gel.net This synergy allows for the creation of materials with tailored mechanical, thermal, and chemical properties. semanticscholar.org

Biomedical Applications: Sol-gel derived siloxane hybrids have been explored for biomedical applications. nih.gov By creating porous structures, these materials can serve as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents. researchgate.net

Role in the Engineering of Advanced Catalytic Materials

In catalysis, the structure and surface properties of the catalyst support are critical for achieving high activity and selectivity. Materials derived from this compound are used to create and modify catalytic materials with enhanced performance.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, widely used as catalysts and adsorbents. researchgate.net Modifying their structure and surface properties can further enhance their catalytic capabilities.

Surface Silylation: this compound can be used as a silylating agent to modify the external surface of zeolite crystals. This process can passivate external acid sites, improving the selectivity of the catalyst by preventing unwanted side reactions that occur on the crystal exterior. The methyl groups also increase the hydrophobicity of the zeolite surface.

Synthesis of Mesoporous Zeolites: In the synthesis of hierarchical zeolites, which contain both micropores and larger mesopores, organosilanes can act as structure-directing agents. The presence of this compound during synthesis can influence the crystallization process, leading to the formation of expanded pore structures or intercrystalline mesoporosity, which improves access to the active sites for bulky molecules. mdpi.com

The table below details the effects of zeolite modification using organosilanes.

| Modification Method | Precursor Example | Effect on Zeolite | Catalytic Advantage |

| Surface Silylation | This compound | Increased hydrophobicity, passivation of external acid sites. researchgate.net | Improved selectivity, enhanced stability in the presence of water. |

| Hierarchical Synthesis | Organosilane precursors | Creation of mesopores alongside native micropores. | Enhanced diffusion of reactants and products, reducing deactivation. mdpi.com |

A supported catalyst consists of active metal nanoparticles dispersed on a high-surface-area support material. mpg.de Silica gels derived from this compound can be used to create supports with tailored properties.

Tailored Support Properties: Using this compound in a sol-gel process to create the silica support allows for control over its surface chemistry. The methyl groups can create a more hydrophobic support surface, which can be advantageous for certain reactions in aqueous media or for preventing the agglomeration of metal nanoparticles.

Enhanced Metal Dispersion: The properties of the support, including its surface area and pore structure, directly impact the dispersion of the active metal phase. A well-designed support, synthesized using a combination of silane (B1218182) precursors, can promote high dispersion and prevent the sintering of metal particles, leading to a more stable and active catalyst. researchgate.net

Metal-Organic Framework (MOF) Derived Catalysts: While not a direct application, the principles extend to advanced porous materials like MOFs, which are sometimes used as templates or precursors for catalysts. nih.govresearchgate.net The use of silane-modified components can influence the final properties of MOF-derived carbon-supported metal catalysts. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the application of This compound in the development of adsorbent and trapping materials for pollutants as outlined in the requested article structure.

Therefore, it is not possible to provide the requested article on the "" with a focus on "Development of Materials for Environmental Remediation and Sensing" and specifically on "Adsorbent and Trapping Materials for Pollutants," as there is no available data or research findings on this topic.

Structure Reactivity and Structure Application Relationships in 1,3 Dimethyltetramethoxydisiloxane Systems

Elucidating Correlations between Molecular Structure and Material Performance

The performance of materials derived from 1,3-dimethyltetramethoxydisiloxane is intrinsically linked to its distinct molecular architecture. The compound features a core siloxane bond (Si-O-Si) flanked by two silicon atoms. nbinno.com Each silicon atom is bonded to two methoxy (B1213986) groups (-OCH3) and one methyl group (-CH3). nbinno.com This structure dictates the compound's reactivity and, consequently, the properties of the resulting polymers and materials.

The key to its utility lies in the reactivity of the silicon-methoxy bonds. These bonds are susceptible to hydrolysis, a reaction with water that replaces the methoxy groups with hydroxyl groups, forming reactive silanols (Si-OH). These silanol (B1196071) intermediates are unstable and readily undergo condensation reactions with each other, eliminating water to form stable, strong, and flexible siloxane (Si-O-Si) linkages. This process, known as the sol-gel method, is the fundamental mechanism for converting the monomer into a three-dimensional polymeric network. nih.gov

The correlations between the monomer's structure and the final material's performance are clear:

Flexibility: The Si-O-Si bond angle and length in the backbone of the resulting polysiloxane chain provide high rotational freedom, leading to materials with significant flexibility and a low glass transition temperature.

Thermal Stability: The high bond energy of the siloxane linkage imparts excellent thermal stability to the derived materials.

Hydrophobicity: The presence of nonpolar methyl groups provides a hydrophobic character to the polymer, making it water-repellent.

Cross-linking Density: With four reactive methoxy groups per molecule, this compound can act as a potent cross-linking agent. The extent of hydrolysis and condensation reactions determines the cross-link density of the final polymer network, which in turn governs mechanical properties such as hardness, modulus, and elasticity. A higher degree of cross-linking leads to more rigid and hard materials, while limited cross-linking results in softer, more elastomeric materials.

Rational Design of Siloxane-Based Materials Through Tailored this compound Modifications

The predictable reactivity of this compound makes it an ideal candidate for the rational design of advanced materials with tailored functionalities. nih.gov By precisely controlling the reaction conditions or by chemically modifying the monomer itself, researchers can engineer materials with specific properties for targeted applications.

A prime example of rational design is the use of siloxane-based compounds in advanced drug delivery systems. nih.gov In a recent study, a library of siloxane-incorporated lipid nanoparticles (SiLNPs) was engineered to optimize the delivery of messenger RNA (mRNA) therapeutics. nih.govupenn.edu Researchers systematically synthesized a series of ionizable lipids containing a siloxane core. upenn.edu By varying the number of silicon-oxygen repeat units in the core, they could fine-tune the material's properties. upenn.edu

The results demonstrated that the inclusion of siloxane moieties significantly enhanced the cellular uptake of the nanoparticles and improved their ability to escape from endosomes, a critical step for delivering the mRNA payload into the cell cytoplasm. nih.gov This work showcases a clear strategy of rational design: the intentional modification of a siloxane-based building block to overcome a specific biological barrier, thereby augmenting the therapeutic efficacy of the final formulation. nih.gov The controlled synthesis allows for the creation of materials with optimized performance for highly specific applications like tissue-targeted gene editing and protein replacement therapies. nih.govupenn.edu

Influence of Substituents and Polymerization Degree on Material Performance

The performance of materials derived from siloxane precursors is profoundly influenced by two key factors: the nature of the substituent groups attached to the silicon atoms and the degree of polymerization.

Influence of Substituents:

For instance, replacing methyl groups with bulkier phenyl groups (-C6H5) has a significant impact on the polymer's microstructure. researchgate.net The large phenyl groups disrupt the regular, ordered packing of the polymer chains, which inhibits crystallization. researchgate.net This leads to materials that remain flexible at much lower temperatures. Furthermore, the presence of bulky groups increases the internal friction between polymer chains, which can enhance the material's damping properties, or its ability to dissipate energy. researchgate.net This principle is critical for designing materials like high-performance silicone rubbers for vibration-damping applications.

The influence of substituents is also evident in the rational design of the aforementioned SiLNPs for mRNA delivery. Researchers found that beyond the siloxane core, the type and length of the lipid tails attached to the structure had a major impact on delivery efficacy, demonstrating how different substituent groups can be used to fine-tune material performance at a molecular level. upenn.edu

| Substituent Group on Siloxane Backbone | Primary Effect on Polymer Structure | Resulting Change in Material Performance |

| Methyl (-CH3) | Allows for regular chain packing; high flexibility | Good thermal stability and hydrophobicity; can be crystalline at low temperatures |

| Phenyl (-C6H5) | Disrupts chain regularity and packing due to bulkiness researchgate.net | Inhibits crystallization, improves low-temperature elasticity, increases internal friction and damping researchgate.net |

| Trifluoropropyl (-CH2CH2CF3) | Introduces polarity and increases intermolecular forces | Enhances chemical and solvent resistance; alters surface energy |

Influence of Polymerization Degree:

The degree of polymerization—essentially the average length of the polymer chains and the extent of cross-linking—is a fundamental parameter controlling the physical state and mechanical properties of the final material.

Low Degree of Polymerization: When this compound undergoes limited condensation, the result is the formation of short-chain oligomers. These materials are typically viscous liquids or oils, finding use as fluids, lubricants, and soft-gel fillers.

High Degree of Polymerization: Extensive polymerization and cross-linking, facilitated by the four reactive sites on the monomer, lead to the formation of a vast, interconnected three-dimensional network. This results in solid materials with properties ranging from soft elastomers (silicone rubbers) to hard, rigid resins. The final hardness, tensile strength, and thermal stability are directly proportional to the density of this network.

By carefully controlling the polymerization process initiated from this compound, it is possible to produce a wide spectrum of materials, from liquids to gels to solids, all from the same versatile precursor.

Q & A

Basic: What are the key physicochemical properties of 1,3-dimethyltetramethoxydisiloxane, and how are they experimentally determined?

Answer:

Critical properties include a boiling point of 165°C, density of 1.01 g/mL at 25°C, and refractive index (n20/D) of 1.384 . These are determined via:

- Boiling point : Fractional distillation under controlled pressure (e.g., using a rotavapor setup as in ).

- Density : Pycnometry or calibrated volumetric glassware.

- Refractive index : Abbe refractometer at 20°C.

These parameters are essential for solvent selection and reaction optimization.

Basic: How is this compound synthesized, and what experimental precautions are required?

Answer:

Synthesis typically involves siloxane condensation reactions. A representative method includes:

- Reaction setup : Use a three-neck flask with reflux condenser, dropping funnels, and inert atmosphere (e.g., nitrogen) to prevent hydrolysis .

- Precautions : Control moisture rigorously (anhydrous solvents like THF), and monitor exothermic reactions to avoid thermal runaway. Safety measures include avoiding open flames (flash point: 86°F) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for disiloxanes like this compound?

Answer:

Discrepancies may arise from impurities or measurement conditions. Methodological approaches include:

- Purity verification : Use gas chromatography-mass spectrometry (GC-MS) or NMR to confirm sample integrity (e.g., as in for related compounds).

- Controlled testing : Perform thermogravimetric analysis (TGA) under standardized heating rates and atmospheres (e.g., N₂ vs. air).

- Statistical validation : Compare datasets using multivariate analysis to isolate confounding variables .

Advanced: What strategies optimize the reaction of this compound with nucleophiles in cross-coupling applications?

Answer:

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity while minimizing siloxane hydrolysis .

- Catalyst design : Use transition-metal catalysts (e.g., Pt) to facilitate Si-O bond activation.

- Stoichiometry control : Balance methoxy groups and nucleophile ratios to prevent side reactions (e.g., self-condensation). Experimental optimization via Design of Experiments (DoE) is recommended.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.

- Fire safety : Store away from ignition sources (flash point: 86°F) and keep Class B fire extinguishers accessible .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

Advanced: How can computational modeling predict the reactivity of this compound in novel polymer matrices?

Answer:

- Molecular dynamics (MD) : Simulate siloxane interactions with polymer backbones using software like Gaussian or Materials Studio.

- DFT calculations : Analyze electron density around Si-O bonds to predict cleavage susceptibility .

- Validation : Cross-reference computational results with experimental FTIR or Raman spectra for Si-O stretching modes.

Basic: What analytical techniques confirm the structural integrity of this compound post-synthesis?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to verify methyl and methoxy group integration .

- GC-MS : Identify volatile impurities (e.g., residual precursors) with retention time matching .

- Elemental analysis : Quantify C, H, and O content to validate stoichiometry.

Advanced: What environmental impact assessment frameworks apply to this compound in academic research?

Answer:

- Toxicity screening : Follow ATSDR/EPA guidelines for siloxane derivatives, including aquatic toxicity assays (e.g., Daphnia magna tests) .

- Degradation studies : Investigate hydrolytic pathways under varying pH and temperature conditions.

- Lifecycle analysis (LCA) : Model environmental persistence using EPI Suite or similar tools.

Basic: How does solvent polarity influence the solubility of this compound in hybrid material synthesis?

Answer:

- Polar solvents (e.g., ethanol) : Enhance solubility but risk methoxy group hydrolysis.

- Nonpolar solvents (e.g., hexane) : Reduce hydrolysis but may limit dispersion in polar matrices.

- Optimization : Conduct solubility parameter (HSPiP) calculations to identify compatible solvents .

Advanced: What role does this compound play in the development of silicone-based dielectric materials?

Answer:

- Cross-linking agent : Methoxy groups enable condensation with silanol-terminated polymers, forming stable Si-O-Si networks.

- Dielectric properties : Characterize via impedance spectroscopy (e.g., 1 kHz–1 MHz frequency range) to assess insulating performance .

- Thermal stability : Compare TGA profiles with commercial silicones to benchmark performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.